molecular formula C8H13N3 B1473523 6-Butylpyrimidin-4-amine CAS No. 1698659-79-8

6-Butylpyrimidin-4-amine

Cat. No.: B1473523
CAS No.: 1698659-79-8
M. Wt: 151.21 g/mol
InChI Key: ZDLPMCMKNKYERT-UHFFFAOYSA-N
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Description

6-Butylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylpyrimidin-4-amine typically involves the reaction of butylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where butylamine reacts with 4-chloropyrimidine under mild conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-Butylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, ethanol, acetonitrile.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Butylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Butylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor and inhibiting downstream signaling pathways. These interactions are crucial for its potential therapeutic effects in treating various diseases.

Comparison with Similar Compounds

  • 2-Butylpyrimidin-4-amine
  • 4-Butylpyrimidin-2-amine
  • 6-Methylpyrimidin-4-amine

Comparison: 6-Butylpyrimidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Butylpyrimidin-4-amine and 4-Butylpyrimidin-2-amine, the position of the butyl group in this compound provides distinct steric and electronic effects, making it a valuable compound for targeted applications. Additionally, the presence of the butyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.

Properties

IUPAC Name

6-butylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPMCMKNKYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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